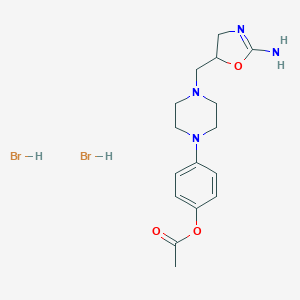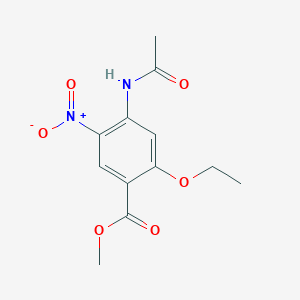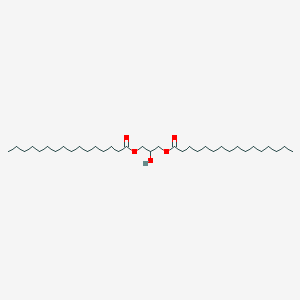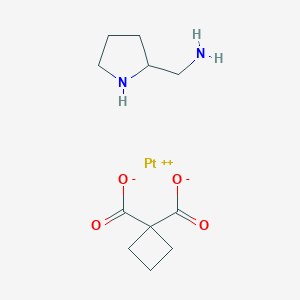
シクロブタン-1,1-ジカルボン酸塩;白金(2+);ピロリジン-2-イルメタナミン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
ミボプラチンは、DWA 2114Rとしても知られており、癌治療のために開発された白金系化合物です。これは、日本で第III相臨床試験に達したアルキル化剤です。 抗癌活性は有望でしたが、シスプラチンと比較して有意な利点は示されず、乳癌、卵巣癌、前立腺癌の治療のための開発は中止されました .
科学的研究の応用
Miboplatin has been extensively studied for its anticancer properties. It acts as a DNA alkylating agent, inhibiting DNA replication and transcription, leading to cell death. Its applications include:
Chemistry: Used as a model compound for studying platinum-based anticancer agents.
Biology: Investigated for its effects on cellular processes and DNA interactions.
Industry: Potential use in developing new platinum-based drugs with improved efficacy and reduced side effects.
作用機序
ミボプラチンは、DNAに結合して架橋を形成することで作用し、DNA複製と転写を阻害します。これは、アポトーシス(プログラムされた細胞死)をもたらす細胞経路の活性化につながります。 ミボプラチンの主な分子標的は、DNAのプリン塩基、特にグアニンです . DNA付加体の形成は、DNA構造と機能を破壊し、最終的に細胞死につながります。
6. 類似化合物の比較
ミボプラチンは、シスプラチン、カルボプラチン、オキサリプラチンなどの他の白金系抗癌剤と類似しています。それは、これらの化合物からそれを区別するユニークな特性を持っています。
シスプラチン: 最初の白金系抗癌剤であり、高い有効性で知られていますが、有意な腎毒性やその他の副作用も伴います。
カルボプラチン: 腎毒性と嘔吐が減少したシスプラチンのアナログとして開発されました。
オキサリプラチン: 大腸癌に対する有効性と、シスプラチンと比較して腎毒性が低いことで知られています.
ミボプラチンの独自性は、その特定の配位子構造と、シスプラチンと比較して副作用が軽減される可能性にあります。 その開発は、既存の薬物に対する有意な利点が得られなかったため中止されました .
参考文献
生化学分析
Biochemical Properties
Cyclobutane-1,1-dicarboxylate;platinum(2+);pyrrolidin-2-ylmethanamine interacts with various biomolecules in biochemical reactions. It has been evaluated for its in vitro anticancer activity against three human A549, SK-OV-3, and HT-29 cancer cell lines
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Cyclobutane-1,1-dicarboxylate;platinum(2+);pyrrolidin-2-ylmethanamine change over time. Pharmacokinetic studies have been performed in patients receiving the compound as a 1-hr infusion without hydration or diuresis . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently being researched.
Dosage Effects in Animal Models
The effects of Cyclobutane-1,1-dicarboxylate;platinum(2+);pyrrolidin-2-ylmethanamine vary with different dosages in animal models . Studies have shown that it has less toxicity than cisplatin, allowing for high dosages
準備方法
ミボプラチンの調製には、シス-ジニトラート((1R, 2R)-1,2-シクロヘキサンジアミン)プラチナ(II)を原料として使用します。この化合物を、精製水中のミリスチン酸(CH3(CH2)12COOM、ここでMはNa、K、またはNH4)と反応させます。反応は10℃から80℃の温度で、0.5〜8時間行われます。 反応後、混合物を室温に冷却し、濾過して乾燥させてミボプラチンを得ます . この方法は、クロロホルムなどの有毒な溶媒を使用せず、商業生産に適しているため有利です。
化学反応の分析
ミボプラチンは、以下を含む様々な化学反応を起こします。
酸化: ミボプラチンは特定の条件下で酸化され、プラチンの異なる酸化状態を形成します。
還元: 還元反応はミボプラチンを低酸化状態に変換することができます。
これらの反応から生成される主要な生成物は、使用される特定の試薬と条件によって異なります。例えば、ハロゲン化物による置換は、ハロゲン化白金錯体を生成することができます。
4. 科学研究への応用
ミボプラチンは、その抗癌特性について広く研究されています。それはDNAアルキル化剤として作用し、DNA複製と転写を阻害し、細胞死を引き起こします。その応用には以下が含まれます。
化学: 白金系抗癌剤の研究のためのモデル化合物として使用されます。
生物学: 細胞プロセスとDNA相互作用への影響について調査されています。
類似化合物との比較
Miboplatin is similar to other platinum-based anticancer agents such as cisplatin, carboplatin, and oxaliplatin. it has unique properties that distinguish it from these compounds:
Cisplatin: The first platinum-based anticancer drug, known for its high efficacy but also significant nephrotoxicity and other side effects.
Carboplatin: Developed as an analog of cisplatin with reduced nephrotoxicity and vomiting.
Oxaliplatin: Known for its effectiveness against colorectal cancer and reduced nephrotoxicity compared to cisplatin.
Miboplatin’s uniqueness lies in its specific ligand structure and its potential for reduced side effects compared to cisplatin. its development was discontinued due to a lack of significant advantages over existing drugs .
References
特性
CAS番号 |
103775-75-3 |
|---|---|
分子式 |
C11H18N2O4Pt |
分子量 |
437.36 g/mol |
IUPAC名 |
cyclobutane-1,1-dicarboxylate;platinum(2+);pyrrolidin-2-ylmethanamine |
InChI |
InChI=1S/C6H8O4.C5H12N2.Pt/c7-4(8)6(5(9)10)2-1-3-6;6-4-5-2-1-3-7-5;/h1-3H2,(H,7,8)(H,9,10);5,7H,1-4,6H2;/q;;+2/p-2 |
InChIキー |
XXUHLUDUCZQMDI-UHFFFAOYSA-L |
SMILES |
C1CC(NC1)CN.C1CC(C1)(C(=O)[O-])C(=O)[O-].[Pt+2] |
異性体SMILES |
C1C[C@@H](NC1)CN.C1CC(C1)(C(=O)[O-])C(=O)[O-].[Pt+2] |
正規SMILES |
C1CC(NC1)CN.C1CC(C1)(C(=O)[O-])C(=O)[O-].[Pt+2] |
同義語 |
1,1-cyclobutanedicarboxylato(2-aminomethylpyrrolidine)platinum(II) 2-aminomethylpyrrolidine(1,1-cyclobutanedicarboxylatato)platinum II DW A 2114R DWA 2114 DWA 2114R DWA-2114 DWA-2114R |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl ((1S,4R)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonate](/img/structure/B116871.png)
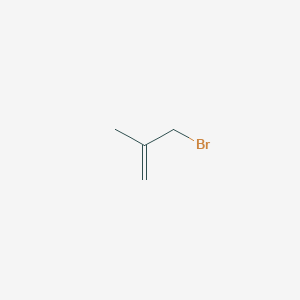
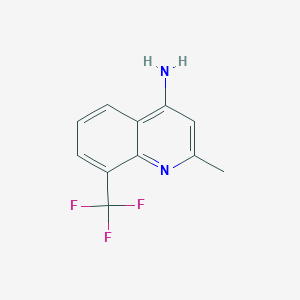
![(8R,9S,13S,14S,17R)-13-ethyl-17-ethynyl-3-methoxy-4,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-ol](/img/structure/B116883.png)

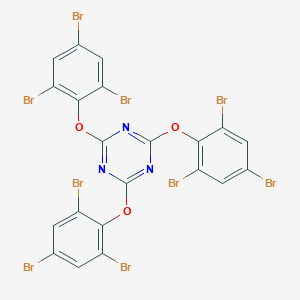
![3-Methyl-5H-cyclopenta[C]pyridin-7(6H)-one](/img/structure/B116901.png)

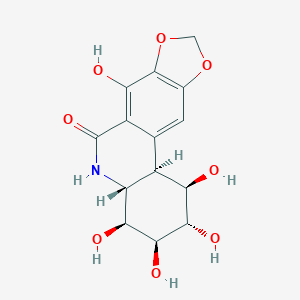
![(1'S,4S,4'R)-2',2'-Dimethylspiro[1,3-oxazolidine-4,3'-bicyclo[2.2.1]heptane]-2-one](/img/structure/B116906.png)

